molecular formula C15H11F2N3 B13160832 1-(2-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine

1-(2-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B13160832
M. Wt: 271.26 g/mol
InChI Key: VZZNGCDYECSLMK-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of fluorine atoms on the phenyl rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. One common method is the cyclization of 1-(2-fluorophenyl)-3-(4-fluorophenyl)-1,3-diketone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine
  • 1-(2-bromophenyl)-3-(4-bromophenyl)-1H-pyrazol-5-amine
  • 1-(2-methylphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine

Uniqueness

1-(2-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C15H11F2N3

Molecular Weight

271.26 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-(4-fluorophenyl)pyrazol-3-amine

InChI

InChI=1S/C15H11F2N3/c16-11-7-5-10(6-8-11)13-9-15(18)20(19-13)14-4-2-1-3-12(14)17/h1-9H,18H2

InChI Key

VZZNGCDYECSLMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N)F

Origin of Product

United States

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